molecular formula C8H3BrF6 B2570293 4-Bromo-1,2-bis(trifluoromethyl)benzene CAS No. 320-29-6

4-Bromo-1,2-bis(trifluoromethyl)benzene

Cat. No.: B2570293
CAS No.: 320-29-6
M. Wt: 293.006
InChI Key: SVWLLRHUNXRVOS-UHFFFAOYSA-N
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Description

Significance of Polyfluorinated Aromatic Systems in Chemical Sciences

Polyfluorinated aromatic systems are a class of organic compounds that have garnered immense interest due to the profound effects of fluorine substitution on molecular properties. ontosight.ainumberanalytics.com The fluorine atom, being the most electronegative element, imparts unique characteristics when incorporated into an aromatic ring. beilstein-journals.org Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature significantly alters the electronic environment of the molecule. beilstein-journals.orgnih.gov

These alterations lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates. nih.govresearchgate.netmdpi.com Consequently, an estimated 20% of all pharmaceuticals on the market contain fluorine. whiterose.ac.uk In materials science, the incorporation of fluorine and fluorinated groups like the trifluoromethyl (-CF3) group can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. mdpi.comdigitellinc.com These attributes make polyfluorinated aromatic compounds crucial in the development of high-performance polymers, liquid crystals, and organic electronics. mdpi.comresearchgate.net

Contextualizing 4-Bromo-1,2-bis(trifluoromethyl)benzene within Halogenated and Trifluoromethylated Benzene (B151609) Derivatives

This compound belongs to a specific subgroup of polyfluorinated aromatics that also contains a bromine atom. This combination of substituents—two strongly electron-withdrawing trifluoromethyl groups and a versatile bromine atom—on a benzene ring creates a molecule with distinct reactivity and utility. The trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The bromine atom serves as a key functional handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental transformations in modern organic synthesis.

The specific arrangement of these groups on the benzene ring—with the two trifluoromethyl groups in adjacent (ortho) positions and the bromine atom para to one of them—influences the regioselectivity of its reactions. This structural motif makes this compound a valuable and specialized building block for constructing more complex, highly functionalized aromatic structures.

Below is a data table comparing the physical properties of this compound with related halogenated and trifluoromethylated benzene derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound320-29-6C8H3BrF6293.00181.6
(Trifluoromethyl)benzene98-08-8C7H5F3146.11102
1-Bromo-4-(trifluoromethyl)benzene402-43-7C7H4BrF3225.01154-156
1,2-Bis(trifluoromethyl)benzene (B1265662)433-93-2C8H4F6214.11118-119
1,3-Bis(trifluoromethyl)benzene402-31-3C8H4F6214.11115-116
1,4-Bis(trifluoromethyl)benzene433-19-2C8H4F6214.11116

Note: Data sourced from multiple chemical suppliers and databases. Boiling points are at atmospheric pressure unless otherwise noted.

Historical Overview and Current Trends in Research on Related Fluorinated Aromatics

The field of organofluorine chemistry has a rich history, beginning well before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govnumberanalytics.com Early syntheses were challenging due to the high reactivity of fluorinating agents. nih.gov Key milestones include the development of halogen exchange (halex) reactions, pioneered by Frédéric Swarts in the 1890s, and the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via diazonium salts.

The mid-20th century saw a surge in organofluorine chemistry, driven in part by wartime research and the subsequent commercialization of fluoropolymers like Polytetrafluoroethylene (Teflon) and chlorofluorocarbons (CFCs). researchgate.netnih.gov This era also saw the development of new fluorinating reagents, making the synthesis of fluorinated compounds more accessible. wikipedia.org The discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957 was a landmark event, demonstrating the profound impact of fluorination in medicinal chemistry and spurring the rational design of fluorinated drugs. wikipedia.org

Current research trends focus on developing more selective, efficient, and sustainable fluorination and trifluoromethylation methods. mdpi.commdpi.com This includes the use of transition-metal catalysis for C-H and C-F bond functionalization, photoredox catalysis, and the design of novel electrophilic and nucleophilic fluorinating agents. whiterose.ac.ukmdpi.comresearchgate.net There is a growing emphasis on "late-stage fluorination," where fluorine or a trifluoromethyl group is introduced at a late step in a complex synthesis, allowing for the rapid generation of diverse compound libraries for biological screening. mdpi.com Compounds like this compound are instrumental in these modern synthetic strategies, serving as pre-functionalized cores that can be elaborated into target molecules.

Research Gaps and Future Directions in the Study of this compound

While this compound is utilized as a synthetic intermediate, several areas remain ripe for exploration. A significant research gap exists in the comprehensive characterization of its reactivity profile with the latest generation of catalysts, particularly in the context of C-H activation and dual C-H/C-Br functionalization reactions. A deeper understanding of how the sterically demanding and electronically distinct ortho-bis(trifluoromethyl) motif influences the efficiency and selectivity of modern cross-coupling reactions could unlock new synthetic pathways.

Future research will likely focus on leveraging this building block for the creation of novel functional materials. Its high fluorine content and rigid structure are desirable for developing advanced polymers with high thermal stability and low dielectric constants for microelectronics. In medicinal and agrochemical chemistry, it can be used as a scaffold to design and synthesize new bioactive compounds. The unique electronic properties conferred by the trifluoromethyl groups could be exploited in the design of new organic light-emitting diode (OLED) emitters or other optoelectronic materials. rsc.orgresearchgate.net Further exploration into its utility in synthesizing complex polycyclic aromatic hydrocarbons and heterocyclic systems is another promising avenue for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWLLRHUNXRVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-29-6
Record name 4-bromo-1,2-bis(trifluoromethyl)benzene
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Advanced Synthetic Methodologies for 4 Bromo 1,2 Bis Trifluoromethyl Benzene

Precursor Synthesis and Regioselective Functionalization Strategies

The synthesis of 4-bromo-1,2-bis(trifluoromethyl)benzene requires a carefully planned approach, beginning with the construction of the core benzene (B151609) ring adorned with two adjacent trifluoromethyl groups, followed by the precise introduction of a bromine atom.

Synthesis of Substituted Benzene Intermediates

The foundational precursor for the target molecule is 1,2-bis(trifluoromethyl)benzene (B1265662). The synthesis of such highly fluorinated aromatics often begins with more accessible starting materials, such as xylenes. A common industrial method involves the exhaustive chlorination of o-xylene (B151617) to produce 1,2-bis(trichloromethyl)benzene. This intermediate is then subjected to fluorination using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF), often with a catalyst, to replace the chlorine atoms with fluorine, yielding 1,2-bis(trifluoromethyl)benzene. The high temperatures and pressures required for these transformations underscore the stability of the carbon-fluorine bond.

Regioselective Introduction of Bromine and Trifluoromethyl Groups

With the 1,2-bis(trifluoromethyl)benzene core in hand, the next critical step is the regioselective introduction of a bromine atom at the 4-position. The two trifluoromethyl groups are strongly deactivating and meta-directing due to their electron-withdrawing nature. Consequently, electrophilic aromatic substitution on 1,2-bis(trifluoromethyl)benzene will preferentially occur at the positions meta to both CF₃ groups, which are the 4- and 5-positions.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.govresearchgate.net A variety of brominating agents and conditions can be employed to achieve this transformation. N-Bromosuccinimide (NBS) is a widely used reagent for regioselective aromatic brominations, often in the presence of a catalyst or in a suitable solvent system. nih.govorganic-chemistry.org For deactivated aromatic systems, more forcing conditions may be necessary. A patented method describes the vapor-phase bromination of trifluoromethyl derivatives of benzene at high temperatures, ranging from 700 to 900°C, to yield monobromo and dibromo derivatives. google.com This high-temperature process provides a route to brominated bis(trifluoromethyl)benzenes. google.com The inherent directing effects of the trifluoromethyl groups favor the formation of this compound as a major product.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

The presence of a bromine atom on the 1,2-bis(trifluoromethyl)benzene scaffold opens up a vast array of possibilities for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with arylboronic acids)

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organohalides and organoboron compounds. tcichemicals.combenthamopen.com This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. tcichemicals.com this compound is an excellent substrate for Suzuki-Miyaura couplings, reacting with a variety of arylboronic acids to produce highly functionalized biaryl derivatives.

The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂OHigh
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃TolueneGood to Excellent
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄DioxaneHigh
3-Fluorophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃THFGood
2-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃DMEModerate to Good

Note: The yields presented are representative and can vary based on specific reaction conditions. The data is compiled from typical Suzuki-Miyaura reactions of similar bromo-trifluoromethyl-benzene substrates.

Nickel-, Copper-, and Other Metal-Mediated Transformations

While palladium catalysis is prevalent, other transition metals like nickel and copper also play a crucial role in the transformation of aryl halides. Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling with organozinc reagents, can be employed to functionalize this compound. organic-chemistry.orgnih.gov These reactions are known for their high functional group tolerance. organic-chemistry.org

Copper-catalyzed reactions, particularly the Ullmann coupling, have a long history in the formation of C-C and C-heteroatom bonds. nsf.govorganic-chemistry.orgnih.govresearchgate.netgatech.edu The classic Ullmann reaction involves the coupling of two aryl halides in the presence of stoichiometric copper at high temperatures to form a biaryl. organic-chemistry.org Modern variations utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. researchgate.net These methods can be applied to the homocoupling of this compound to produce the corresponding biphenyl (B1667301) derivative, or in Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds.

Cyanation of Haloaromatics via Catalytic Processes

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The cyanation of aryl halides like this compound can be achieved through various transition metal-catalyzed methods.

Palladium-catalyzed cyanation is a common approach, often employing zinc cyanide (Zn(CN)₂) as the cyanide source due to its lower toxicity compared to alkali metal cyanides. nih.govlookchem.com These reactions typically use a palladium(0) catalyst and a phosphine (B1218219) ligand. lookchem.com The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has also been developed, offering a greener alternative. nih.gov

Nickel catalysts also offer an efficient means for the cyanation of aryl halides. nih.govgoogleapis.comchinesechemsoc.orgchinesechemsoc.orgresearchgate.net Nickel-catalyzed cyanations can often be performed under milder conditions and may be more tolerant of certain functional groups. Both palladium and nickel-based systems provide robust methods for converting this compound into 4-cyano-1,2-bis(trifluoromethyl)benzene, a versatile intermediate for further synthetic endeavors.

Catalyst SystemCyanide SourceSolventKey Features
Pd₂(dba)₃ / dppfZn(CN)₂DMAEffective for both electron-rich and -deficient aryl chlorides. lookchem.com
Pd(OAc)₂ / Buchwald LigandZn(CN)₂DMFHigh yields for a range of aryl halides.
Ni(MeCN)₆₂ / 1,10-phenanthrolineAcetonitrileAcetonitrileUtilizes the solvent as a non-toxic cyanide source. nih.gov
NiCl₂ / dppf / ZnZn(CN)₂DMAMild conditions with broad functional group tolerance.
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]Dioxane/H₂OEmploys a non-toxic cyanide source. nih.gov

Note: This table summarizes general conditions for the cyanation of aryl halides, which are applicable to this compound.

Nucleophilic Aromatic Substitution and Aryne Chemistry Approaches

While electrophilic aromatic substitution is a common method for the synthesis of aryl bromides, the electron-deficient nature of the 1,2-bis(trifluoromethyl)benzene core makes it a candidate for synthesis via nucleophilic aromatic substitution (SNAr) or aryne-based methodologies.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is particularly effective for aromatic rings substituted with potent electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), positioned ortho or para to a suitable leaving group. nih.govnih.gov These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

In the context of this compound, a hypothetical SNAr approach could involve a precursor like 1,2-bis(trifluoromethyl)-4-nitrobenzene. The two trifluoromethyl groups would activate the nitro group (a leaving group in some cases) or another leaving group at the C4 position for displacement by a bromide nucleophile. More commonly, the bromine atom on the final product can act as a leaving group itself, allowing for the introduction of nucleophiles via an SNAr pathway to create more complex derivatives. The reactivity of halogens in SNAr reactions is often F > Cl > Br > I, the reverse of their leaving group ability in SN1/SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine.

Aryne Chemistry Approaches:

Aryne chemistry provides a powerful, alternative route for forming substituted aromatic systems, often under mild conditions. rsc.org Arynes are highly reactive intermediates generated from aryl halides or triflates, typically using a strong base or a fluoride source for silyl-substituted precursors. tcichemicals.com

While a direct synthesis of this compound using aryne chemistry is not widely documented, analogous transformations suggest its feasibility. A notable example is the synthesis of 1,2-bis(trifluoromethylthio)arenes, which proceeds through the reaction of an aryne intermediate with bis(trifluoromethyl)disulfide. nih.gov This demonstrates that arynes can be used to construct 1,2-disubstituted patterns with fluorine-containing groups.

A plausible, though theoretical, aryne-based route to a 1,2-bis(trifluoromethyl)benzene precursor could involve generating the 3,4-bis(trifluoromethyl)benzyne intermediate. This could be achieved by treating a precursor like 1-bromo-2-iodo-3,4-bis(trifluoromethyl)benzene with a strong base or by fluoride-induced elimination from 2-trimethylsilyl-3,4-bis(trifluoromethyl)phenyl triflate. The subsequent trapping of this highly reactive aryne with a suitable reagent could then yield a precursor that can be brominated at the desired position.

Methodology Principle Potential Precursor Key Considerations
SNAr Activation by two -CF₃ groups stabilizes the anionic intermediate.1,2-bis(trifluoromethyl)-4-nitrobenzeneChoice of leaving group and nucleophile is critical for reaction success.
Aryne Chemistry Generation of a highly reactive benzyne (B1209423) intermediate followed by trapping.2-bromo-3-iodo-4,5-bis(trifluoromethyl)benzeneRequires mild conditions for aryne generation to avoid side reactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize waste, reduce the use of hazardous substances, and maximize energy efficiency. beilstein-journals.orgnih.gov Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods.

A primary route to this compound is the direct electrophilic bromination of 1,2-bis(trifluoromethyl)benzene. Evaluating this pathway through the lens of green chemistry involves several considerations:

Atom Economy and E-Factor: Traditional bromination using elemental bromine (Br₂) and a Lewis acid catalyst has a suboptimal atom economy, as one equivalent of HBr is produced as a byproduct. The E-factor (mass of waste per mass of product) for such reactions can be high due to solvent use and workup procedures.

Choice of Brominating Agent: Safer alternatives to liquid bromine are often sought. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are solid, crystalline reagents that are easier and safer to handle. beilstein-journals.org The use of DBH in a strong acid medium has been shown to be effective for the bromination of other deactivated bis(trifluoromethyl)benzene isomers. google.com

Solvents and Catalysts: The choice of solvent is critical. Halogenated solvents like carbon tetrachloride are environmentally persistent and toxic. Strong acids such as sulfuric acid can be used, but they require neutralization during workup, generating significant salt waste. google.com The ideal green process would utilize a recyclable solvent, a solvent-free system, or a more benign medium like supercritical CO₂. ebin.pub

Energy Efficiency: Many bromination reactions require heating. The application of alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), can significantly reduce reaction times and energy consumption, often under solvent-free conditions. nih.gov

Green Chemistry Principle Application to Synthesis Example/Improvement
Prevention of Waste Maximize atom economy; reduce byproducts.Use of catalytic HBr oxidation to regenerate Br₂, improving overall bromine utilization.
Safer Chemicals Avoid highly toxic reagents and solvents.Replacing liquid Br₂ with solid DBH; replacing CCl₄ with a less hazardous solvent. google.com
Design for Energy Efficiency Minimize energy use.Exploring microwave-assisted or mechanochemical methods to reduce reaction time and temperature. nih.gov
Use of Catalysis Employ catalytic over stoichiometric reagents.Using a recyclable Lewis or solid acid catalyst for bromination instead of a stoichiometric promoter.

Large-Scale Synthesis and Process Optimization for Research and Development

Transitioning the synthesis of this compound from a laboratory procedure to a large scale for research and development purposes requires careful process optimization to ensure safety, consistency, and cost-effectiveness. The direct bromination of 1,2-bis(trifluoromethyl)benzene is the most likely scalable route, and its optimization presents several challenges, particularly due to the deactivating nature of the trifluoromethyl groups.

Detailed studies on the synthesis of the related isomer, 3,5-bis(trifluoromethyl)bromobenzene, provide valuable insights into the critical parameters for process control. google.com

Reaction Conditions: Temperature control is paramount. Excursions in temperature can lead to the formation of undesired isomers and over-brominated byproducts, such as dibromo- and tribromo-bis(trifluoromethyl)benzene. google.com For deactivated substrates, the reaction may require elevated temperatures (e.g., 40-50 °C) to proceed at a reasonable rate.

Mixing and Mass Transfer: In multiphase reactions, such as the bromination of an organic substrate in sulfuric acid, the rate of mixing is a critical process parameter. Inadequate agitation can lead to localized reagent concentrations, decreasing reaction selectivity and yield while increasing the formation of impurities. google.com Mechanical stirring is often necessary on a larger scale to ensure efficient mass transfer between phases.

Reagent Addition: Controlled, portion-wise addition of the brominating agent is preferred to maintain control over the reaction exotherm and minimize the instantaneous concentration of the electrophile, which helps suppress the formation of over-brominated side products. google.com

Purification: On a large scale, purification by distillation is often the most viable method. The boiling points of the desired product and potential impurities (unreacted starting material, isomers, dibrominated products) must be sufficiently different to allow for efficient separation.

An alternative industrial approach for bromination involves high-temperature, vapor-phase reactions. A patented process describes the bromination of trifluoromethyl derivatives of benzene at temperatures between 700 and 900 °C in the vapor phase, which can produce both mono- and dibromo derivatives. google.com While potentially efficient, this method requires specialized equipment and may not provide the same regioselectivity as liquid-phase catalytic methods.

Process Parameter Challenge Optimization Strategy
Temperature Risk of side reactions (over-bromination, isomerization).Maintain a strict temperature range (e.g., 40-50 °C) using a jacketed reactor. google.com
Mixing Poor mass transfer in two-phase systems can lower yield and selectivity.Employ efficient mechanical stirring to ensure a homogenous reaction mixture. google.com
Reagent Addition Uncontrolled addition can lead to thermal runaway and byproduct formation.Slow, portion-wise, or continuous-flow addition of the brominating agent.
Workup/Purification Removal of acidic catalysts and separation of closely related impurities.Quenching with water, phase separation, and fractional distillation for purification.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1,2 Bis Trifluoromethyl Benzene

Electrophilic Aromatic Substitution Reactions of 4-Bromo-1,2-bis(trifluoromethyl)benzene

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry. However, the reaction is significantly influenced by the substituents already present on the ring. google.com Aromatic compounds with electron-donating groups are activated towards EAS, while those with electron-withdrawing groups are deactivated. libretexts.org

The this compound molecule features three substituents that profoundly influence its reactivity towards electrophiles. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which exerts a strong negative inductive effect (-I). libretexts.org This effect pulls electron density away from the benzene ring, making it significantly less nucleophilic and thus highly deactivated towards electrophilic attack. organic-chemistry.org Compared to benzene, (trifluoromethyl)benzene undergoes nitration approximately 40,000 times more slowly. organic-chemistry.org With two -CF₃ groups present, as in this compound, this deactivation is even more pronounced.

In terms of regioselectivity, electron-withdrawing groups like -CF₃ are meta-directors. libretexts.org This is because the deactivating inductive effect is most strongly felt at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack. The bromine atom, while also deactivating due to its inductive effect, is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate (arenium ion) formed during ortho or para attack. libretexts.org

In this compound, the directing effects of the substituents must be considered collectively. The two -CF₃ groups at positions 1 and 2 strongly direct incoming electrophiles to positions meta to themselves, which are positions 3, 5, and 6. The bromine atom at position 4 directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

The combined directing effects are summarized in the table below:

PositionDirected by 1-CF₃Directed by 2-CF₃Directed by 4-BrOverall Influence
3 metaorthoStrongly Favored
5 metaorthoStrongly Favored
6 metametametaFavored

Therefore, electrophilic attack is most likely to occur at positions 3 and 5, as these positions are meta to a -CF₃ group and ortho to the bromine atom, representing a consensus of directing effects. Position 6 is meta to both -CF₃ groups but meta to the bromine, making it a less likely, but still possible, site of substitution compared to the electronically depleted positions 1, 2, and 4.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the regiochemical outcome can be predicted based on the powerful directing effects of the trifluoromethyl groups. Given the severe deactivation of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be necessary to effect substitution reactions like nitration or halogenation.

Based on the analysis in the previous section, any successful electrophilic substitution would be expected to yield a mixture of 3- and 5-substituted products. For example, nitration with a mixture of nitric acid and sulfuric acid would be predicted to yield primarily 1-bromo-4,5-bis(trifluoromethyl)-2-nitrobenzene and 1-bromo-3,4-bis(trifluoromethyl)-2-nitrobenzene.

The stereochemistry of the substitution itself does not create a new chiral center on the aromatic ring, so the products would be achiral unless the incoming electrophile itself is chiral. The primary consideration is the regiochemistry, which is the specific position of substitution on the ring. The exact ratio of the 3- versus 5-substituted isomers would depend on the subtle interplay of steric hindrance and the precise electronic contributions of the substituents under the specific reaction conditions.

Organometallic Reactions Involving the C-Br Bond in this compound

The carbon-bromine bond in this compound is the primary site for organometallic reactivity. This allows for the transformation of the aryl bromide into a nucleophilic organometallic reagent, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org The formation of the Grignard reagent from this compound would yield 3,4-bis(trifluoromethyl)phenylmagnesium bromide.

However, the presence of the two strongly electron-withdrawing -CF₃ groups on the aromatic ring can make the formation of this Grignard reagent challenging. These groups increase the electrophilicity of the aryl halide, but they would also destabilize the resulting carbanionic character of the Grignard reagent. Despite this, procedures for forming Grignard reagents from substrates with multiple trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)bromobenzene, have been successfully developed, typically involving a halogen-magnesium exchange with a more reactive Grignard reagent like isopropylmagnesium chloride. orgsyn.org This suggests that the formation of 3,4-bis(trifluoromethyl)phenylmagnesium bromide is feasible.

Once formed, this Grignard reagent would be a potent nucleophile and a strong base. It could participate in a wide array of subsequent derivatizations.

ReactantProduct TypeExample Product
Carbon Dioxide (CO₂)Carboxylic Acid3,4-bis(trifluoromethyl)benzoic acid
Aldehydes (e.g., Benzaldehyde)Secondary Alcohol(3,4-bis(trifluoromethyl)phenyl)(phenyl)methanol
Ketones (e.g., Acetone)Tertiary Alcohol2-(3,4-bis(trifluoromethyl)phenyl)propan-2-ol
Esters (e.g., Ethyl acetate)Tertiary Alcohol (after double addition)2-(3,4-bis(trifluoromethyl)phenyl)propan-2-ol

These reactions provide a powerful route to introduce the 3,4-bis(trifluoromethyl)phenyl moiety into a diverse range of molecular architectures.

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide. wikipedia.org This reaction is a valuable alternative to other cross-coupling reactions like the Suzuki or Stille couplings. organic-chemistry.org In a typical Hiyama coupling, this compound would serve as the organic halide partner.

The reaction requires the activation of the organosilane, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or a base, to form a hypervalent silicon species that is competent for transmetalation to the palladium center. organic-chemistry.org

A general scheme for the Hiyama coupling of this compound is as follows:

Reaction Scheme: Hiyama Coupling

Where R can be an aryl, alkenyl, or alkyl group.

This methodology allows for the coupling of the electron-poor this compound with a variety of organosilicon reagents, which are known for their stability and low toxicity. While specific examples utilizing this exact substrate are not prevalent in the literature, the broad scope of the Hiyama coupling suggests its applicability. wikipedia.orgorganic-chemistry.org

Lithium-halogen exchange is a powerful and often very fast reaction for converting organic halides into organolithium compounds. nih.gov This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edu

For this compound, the reaction would proceed as follows:

Reaction Scheme: Lithium-Halogen Exchange

The resulting 3,4-bis(trifluoromethyl)phenyllithium is a highly reactive carbanionic species. Due to the inductive effects of the -CF₃ groups, the lithiated carbon is highly nucleophilic, making it a more reactive intermediate than the corresponding Grignard reagent. This enhanced reactivity allows it to react with a wider range of electrophiles, including less reactive ones. However, its high basicity also requires stringent anhydrous conditions and low temperatures to prevent side reactions.

Like the Grignard reagent, 3,4-bis(trifluoromethyl)phenyllithium can be trapped with various electrophiles to create new functionalized derivatives, providing another important pathway for the synthetic utilization of this compound.

Radical Reactions and Photochemical Transformations of this compound

The presence of a carbon-bromine bond and trifluoromethyl groups on the benzene ring suggests that this compound is susceptible to radical and photochemical reactions. The C-Br bond is known to be the most labile site for homolytic cleavage under photolytic or radical-initiating conditions.

Photochemical cleavage of the C-Br bond is a characteristic reaction of brominated aromatic compounds. Upon irradiation with ultraviolet (UV) light, the C-Br bond can undergo homolysis to generate an aryl radical and a bromine radical. The photochemistry of bromofluorobenzenes has been investigated, and it is established that the dissociation mechanism is influenced by the number and position of fluorine substituents, which affect the relative energies of the excited states. acs.org For this compound, the two adjacent trifluoromethyl groups, with their strong electron-withdrawing nature, would be expected to influence the electronic properties of the benzene ring and, consequently, the photodissociation dynamics.

Photo-induced dehalogenation is a common transformation for aryl halides and can be promoted by various reagents, including phenylhydrazine, under visible light irradiation. nih.gov This process typically involves the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or a hydrogen donor to yield the debrominated product, 1,2-bis(trifluoromethyl)benzene (B1265662).

Radical trifluoromethylation of arenes has been achieved using reagents like bis(trifluoromethyl)peroxide under visible light photoredox catalysis. mdpi.com While this reaction typically targets C-H bonds, the presence of the C-Br bond in this compound introduces a potential site for other radical-mediated transformations. For instance, in the absence of a specific trifluoromethylating agent, the photochemically generated aryl radical of 1,2-bis(trifluoromethyl)benzene could participate in various radical cascade reactions or intermolecular trapping, depending on the reaction conditions and the presence of other reagents.

The trifluoromethyl groups themselves can also participate in radical reactions, although they are generally more stable than the C-Br bond. Under certain conditions, such as the use of specific photocatalysts and reagents, selective C-F bond activation in trifluoromethylarenes can lead to the formation of difluoromethyl radicals. rsc.org

Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity Profiles

For analogous molecules, DFT studies have been employed to understand their reactivity. For example, the electrophilic aromatic bromination of benzenes has been investigated using DFT to elucidate mechanistic and regioselective insights. rsc.org In the case of this compound, DFT could be used to calculate the bond dissociation energy of the C-Br bond, providing a quantitative measure of its susceptibility to homolytic cleavage. Such calculations would likely confirm that the C-Br bond is significantly weaker than the C-F and C-C bonds in the molecule.

Furthermore, DFT calculations can provide insights into the electron distribution within the molecule. The two strongly electron-withdrawing trifluoromethyl groups are expected to significantly lower the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl groups. The calculated molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites.

Frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through DFT. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing trifluoromethyl groups would be expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO energy, making the molecule a better electron acceptor.

The following table presents a hypothetical summary of DFT-calculated parameters for this compound, based on typical values for similar compounds.

Parameter Predicted Value Significance
C-Br Bond Dissociation Energy~70-75 kcal/molIndicates susceptibility to radical cleavage.
HOMO-LUMO Energy Gap~5-6 eVSuggests moderate to high kinetic stability.
Dipole Moment~2-3 DebyeReflects the polar nature of the molecule.
Mulliken Charge on BromineSlightly positiveIndicates polarization of the C-Br bond.

Note: These are estimated values for illustrative purposes and would require specific DFT calculations for confirmation.

Stability and Incompatibility under Various Reaction Conditions

The stability of this compound is influenced by the robust nature of the trifluoromethyl groups and the aromatic ring, as well as the reactivity of the bromine substituent.

Thermal Stability: The compound is expected to have good thermal stability due to the strong C-F and aromatic C-C bonds. However, at very high temperatures, decomposition would likely initiate at the weaker C-Br bond.

Acidic and Basic Conditions: Trifluoromethyl groups on an aromatic ring are generally stable under a wide range of acidic and basic conditions. However, strong nucleophiles can potentially displace the bromine atom via nucleophilic aromatic substitution (SNAr), a reaction that would be facilitated by the two electron-withdrawing trifluoromethyl groups. The ortho and para positions relative to the trifluoromethyl groups are activated towards such substitutions.

Oxidizing and Reducing Agents: The benzene ring is relatively resistant to oxidation due to the deactivating effect of the trifluoromethyl groups. Under strong reducing conditions, the C-Br bond can be cleaved. For example, catalytic hydrogenation or treatment with reducing metals could lead to hydrodebromination. The selective hydrodefluorination of trifluoromethylarenes has also been reported, although this typically requires specific catalytic systems. rsc.org

Incompatibilities: this compound would be incompatible with strong reducing agents, highly reactive organometallic reagents (like Grignard or organolithium reagents, which would react at the C-Br bond), and strong nucleophiles under conditions that favor SNAr reactions.

The table below summarizes the expected stability and reactivity under different conditions.

Condition Expected Behavior Potential Products
UV IrradiationC-Br bond cleavage1,2-bis(trifluoromethyl)phenyl radical
Strong AcidsGenerally stableProtonated species
Strong Bases/NucleophilesSNAr at C-BrSubstituted 1,2-bis(trifluoromethyl)benzenes
Strong Reducing AgentsHydrodebromination1,2-bis(trifluoromethyl)benzene
Strong Oxidizing AgentsGenerally stable-

Applications of 4 Bromo 1,2 Bis Trifluoromethyl Benzene in Advanced Organic Synthesis

As a Versatile Fluorinated Building Block for Complex Molecule Construction

The presence of a bromine atom on the aromatic ring of 4-Bromo-1,2-bis(trifluoromethyl)benzene provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The two electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the aryl bromide, often facilitating its participation in these catalytic cycles.

Renowned coupling reactions where this compound can serve as a key building block include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, enabling the formation of a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Stille Coupling: In this reaction, the aryl bromide is coupled with an organotin compound. The Stille coupling is known for its tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The Heck reaction is a valuable method for the construction of carbon-carbon bonds and is frequently used in the synthesis of natural products and pharmaceuticals.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a crucial transformation for the synthesis of anilines and other nitrogen-containing aromatic compounds, which are prevalent in medicinal chemistry.

The strategic placement of the two trifluoromethyl groups not only modulates the electronic properties of the benzene (B151609) ring but also imparts unique characteristics to the resulting molecules, such as increased lipophilicity and metabolic stability, which are highly desirable in drug discovery.

Table 1: Potential Cross-Coupling Reactions with this compound

Coupling ReactionCoupling PartnerResulting BondPotential Applications
Suzuki-MiyauraOrganoboron CompoundC-CBiaryl synthesis, pharmaceuticals, liquid crystals
StilleOrganotin CompoundC-CComplex molecule synthesis
HeckAlkeneC-CSubstituted alkenes, natural products
Buchwald-HartwigAmineC-NAryl amines, medicinal chemistry

Precursor for the Synthesis of Novel Fluorinated Scaffolds and Heterocycles

The reactivity of the bromine atom in this compound allows for its conversion into other functional groups, which can then be utilized in the construction of diverse molecular scaffolds and heterocyclic systems. For instance, the bromine can be displaced by nitrogen, oxygen, or sulfur nucleophiles, or it can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, for subsequent reactions.

The presence of the two adjacent trifluoromethyl groups can direct the regioselectivity of these transformations and influence the properties of the resulting heterocyclic systems. The synthesis of novel fluorinated heterocycles is of significant interest as these motifs are frequently found in biologically active compounds.

Role in the Development of Advanced Materials and Functional Polymers

The unique electronic and physical properties conferred by the two trifluoromethyl groups make this compound an attractive monomer or precursor for the synthesis of advanced materials and functional polymers. Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

By incorporating the 1,2-bis(trifluoromethyl)benzene (B1265662) moiety into a polymer backbone, for example, through polymerization of a derivative of this compound, materials with tailored properties can be developed. These materials could find applications in various high-performance areas, including electronics, aerospace, and coatings.

Intermediate in the Synthesis of Agrochemicals and Crop Protection Agents

The trifluoromethyl group is a common feature in many modern agrochemicals, as it can enhance the efficacy and selectivity of these compounds. nih.govjst.go.jp The lipophilic nature of the trifluoromethyl group can improve the penetration of the active ingredient through biological membranes, while its electronic properties can influence its binding to target enzymes or receptors.

Given the prevalence of trifluoromethylated aromatic compounds in the agrochemical industry, this compound represents a valuable intermediate for the synthesis of new crop protection agents. Its ability to participate in various coupling reactions allows for the introduction of diverse functionalities, enabling the rapid generation of libraries of candidate compounds for biological screening.

Explorations in Medicinal Chemistry and Chemical Biology Utilizing 4 Bromo 1,2 Bis Trifluoromethyl Benzene

Design and Synthesis of Bioactive Molecules Incorporating the 4-Bromo-1,2-bis(trifluoromethyl)benzene Moiety

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of bioactive molecules. The presence of the bromine atom readily allows for the introduction of various pharmacophores and functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This synthetic accessibility enables the exploration of a broad chemical space in the quest for novel therapeutic agents.

The twin trifluoromethyl groups at the 1 and 2 positions of the benzene (B151609) ring are expected to confer several advantageous properties to the resulting molecules. These electron-withdrawing groups can significantly enhance the metabolic stability of the aromatic ring by shielding it from oxidative metabolism. nih.gov Furthermore, the trifluoromethyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target. mdpi.com The unique electronic nature of the 1,2-bis(trifluoromethyl)phenyl moiety can also lead to specific, favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, potentially enhancing binding affinity and selectivity.

Table 1: Potential Synthetic Transformations of this compound for Bioactive Molecule Synthesis

Reaction TypeReagent/CatalystPotential Functional Group Introduced
Suzuki CouplingArylboronic acid / Pd catalystAryl or heteroaryl group
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynyl group
Buchwald-Hartwig AminationAmine / Pd catalystAmino group
Stille CouplingOrganostannane / Pd catalystAlkyl, vinyl, or aryl group
Heck CouplingAlkene / Pd catalystVinyl group
CyanationCyanide source / Pd or Ni catalystCyano group

Development of Chemical Probes and Tools for Biological Target Engagement

Chemical probes are essential tools for elucidating the function of proteins and other biological targets in their native environment. The this compound core can be strategically employed in the design of such probes. The bromine atom provides a convenient site for the attachment of reporter tags, such as fluorophores, biotin, or photoaffinity labels, which are crucial for visualizing and identifying the cellular targets of a bioactive molecule.

The physicochemical properties endowed by the bis(trifluoromethyl)phenyl moiety can be advantageous for chemical probe development. The increased metabolic stability can ensure that the probe remains intact within the cellular milieu for a sufficient duration to interact with its target. The modulated lipophilicity can be fine-tuned to optimize cell permeability and target engagement. While specific examples utilizing this compound as a chemical probe are not extensively documented in the literature, the inherent properties of this scaffold make it a promising candidate for the development of novel probes for a variety of biological targets.

Ligand Discovery and Modulator Synthesis for Nuclear Receptors (e.g., Nurr1, RXR, PPAR)

Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in a wide range of physiological processes, making them important drug targets. The unique structural and electronic features of the this compound moiety make it an intriguing scaffold for the design of novel nuclear receptor modulators.

While direct examples of this compound derivatives as ligands for Nurr1, RXR, or PPAR are not prominently reported, the principles of ligand design suggest its potential. For instance, in the development of Nurr1 agonists, related fluorinated and brominated aniline (B41778) derivatives have been utilized as starting materials for the synthesis of potent modulators. The electron-deficient nature of the 1,2-bis(trifluoromethyl)phenyl ring could potentially engage in specific interactions within the ligand-binding pockets of these receptors.

The synthetic versatility of the bromo-substituted scaffold allows for the systematic exploration of different substituents to optimize binding affinity and functional activity. By coupling various side chains and pharmacophoric groups to the this compound core, libraries of compounds can be generated and screened for their ability to modulate the activity of Nurr1, RXR, PPAR, and other nuclear receptors.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the process of drug discovery and optimization. The this compound scaffold provides a rigid core upon which modifications can be made to probe the impact of different substituents on biological activity and physicochemical properties.

Key Structural Modifications and Their Potential Impact:

Replacement of the Bromine Atom: The bromine atom can be replaced with a variety of functional groups to explore interactions with different regions of a target's binding site. SAR studies would focus on how changes in the size, electronics, and hydrogen-bonding capacity of the substituent at this position affect potency and selectivity.

Modification of Appended Groups: For derivatives where the bromine has been functionalized, further modifications of the newly introduced moiety can provide detailed insights into the SAR.

SPR studies would focus on how these structural modifications influence key drug-like properties:

Solubility: Modifications can be made to enhance aqueous solubility, which is often a challenge for highly fluorinated compounds.

Metabolic Stability: The inherent metabolic stability of the bis(trifluoromethyl)phenyl core can be assessed, and the metabolic liabilities of appended groups can be identified and addressed through structural modifications.

Table 2: Hypothetical SAR Exploration of this compound Derivatives

Position of ModificationSubstituentExpected Impact on Activity
4-position (replacing Br)Small, polar group (e.g., -OH, -NH2)May improve solubility and introduce hydrogen bonding interactions.
4-position (replacing Br)Bulky, lipophilic group (e.g., -phenyl, -cyclohexyl)May enhance van der Waals interactions within a hydrophobic pocket.
4-position (replacing Br)Hydrogen bond acceptor/donorCould establish key interactions with the target protein.

Bioisosteric Replacement Strategies and Fluorine Effects in Drug Design

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and/or electronic properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2-bis(trifluoromethyl)phenyl moiety itself can be considered a bioisostere for other substituted phenyl rings.

Key Fluorine Effects in Drug Design Relevant to this Scaffold:

Metabolic Blocking: The strong carbon-fluorine bond is resistant to metabolic cleavage, making the trifluoromethyl groups effective at blocking sites of metabolism on the aromatic ring. nih.gov

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions, which can contribute to enhanced binding affinity. mdpi.com

Analytical and Spectroscopic Characterization Techniques for 4 Bromo 1,2 Bis Trifluoromethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-Bromo-1,2-bis(trifluoromethyl)benzene. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural picture can be assembled. While specific experimental data for this exact isomer is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm). The hydrogen atom at the 3-position would appear as a doublet, coupled to the hydrogen at the 5-position. The hydrogen at the 5-position would likely appear as a doublet of doublets, showing coupling to the hydrogens at the 3- and 6-positions. The hydrogen at the 6-position would present as a doublet, coupled to the hydrogen at the 5-position. Further splitting may arise from smaller, long-range couplings to the fluorine atoms of the trifluoromethyl groups. For comparison, the aromatic protons of 1-Bromo-4-(trifluoromethyl)benzene appear as two distinct doublets at approximately δ 7.64 and δ 7.50 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. Eight unique signals are anticipated: six for the aromatic carbons and two for the trifluoromethyl carbons. The carbons bonded to the trifluoromethyl groups (C1 and C2) will appear as quartets due to strong one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the CF₃ carbons themselves will be observed as quartets. The remaining four aromatic carbons will appear as singlets or show smaller couplings to fluorine and hydrogen. For reference, in 1,4-Bis(trifluoromethyl)benzene, the carbon attached to the CF₃ group shows a quartet with a coupling constant of J = 33.3 Hz. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. Since the two trifluoromethyl groups at the C1 and C2 positions are chemically non-equivalent, they are expected to produce two distinct singlets. The chemical shifts of CF₃ groups on a benzene (B151609) ring typically fall in the range of -60 to -65 ppm relative to CFCl₃. rsc.org The precise chemical shifts are sensitive to the electronic environment, and the presence of the bromine atom and the adjacent CF₃ group will influence their final positions. nih.govnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
¹H
H-3~7.8 - 8.0d³JHH
H-5~7.6 - 7.8dd³JHH, ³JHH
H-6~7.7 - 7.9d³JHH
¹³C
C-1, C-2~125 - 135q¹JCF ≈ 270-280
C-3, C-6~130 - 140s or m
C-4~120 - 125s or m
C-5~128 - 135s or m
-CF₃ (x2)~120 - 125q¹JCF ≈ 270-280
¹⁹F
C1-CF₃~ -60 to -65s
C2-CF₃~ -60 to -65s

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₃BrF₆), the calculated molecular weight is approximately 291.94 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, one at m/z corresponding to the ⁷⁹Br isotopologue and another at M+2 for the ⁸¹Br isotopologue. docbrown.info

Electron ionization (EI) would likely induce predictable fragmentation pathways. Common fragmentation patterns for aromatic compounds include the loss of substituents. For this molecule, the primary fragmentation would involve the cleavage of the C-Br bond or a C-CF₃ bond.

Expected Fragmentation Pathways:

Loss of Bromine: [M - Br]⁺, leading to a fragment ion C₈H₃F₆⁺.

Loss of Trifluoromethyl: [M - CF₃]⁺, resulting in a fragment ion C₇H₃BrF₃⁺.

Loss of Fluorine: [M - F]⁺, although typically less favorable than the loss of larger groups.

The mass spectrum of the related compound 1-Bromo-4-(trifluoromethyl)benzene shows a prominent molecular ion peak and a base peak corresponding to the loss of the bromine atom. nist.gov A similar pattern is expected for this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating the target compound from isomers and impurities before mass analysis. scispace.com

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Ion FormulaDescription
292294[C₈H₃BrF₆]⁺Molecular Ion (M⁺)
213213[C₈H₃F₆]⁺Loss of Br radical
223225[C₇H₃BrF₃]⁺Loss of CF₃ radical
144144[C₇H₃F₃]⁺Loss of Br and CF₃

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, UPLC)

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and positional isomers, as well as for quantifying its purity.

Gas Chromatography (GC): Due to its volatility, GC is an ideal method for the analysis of this compound. A non-polar capillary column (e.g., based on dimethylpolysiloxane) would likely be effective, with separation based on boiling point and polarity differences. The NIST database records a Kovats retention index of 916.1 on a standard non-polar column for the related isomer 1-Bromo-4-(trifluoromethyl)benzene, providing a reference point for method development. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC offer high-resolution separation, typically in a reverse-phase mode. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a standard starting point. A published method for the isomer 1-Bromo-4-(trifluoromethyl)benzene utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the applicability of this technique. sielc.com UPLC, using smaller particle size columns, can provide faster analysis times and improved resolution compared to traditional HPLC.

Table 3: Example Chromatographic Conditions for Analysis of Brominated Trifluoromethylbenzene Derivatives
TechniqueColumnMobile Phase / Carrier GasDetector
GC Capillary (e.g., HP-5, dimethylpolysiloxane)HeliumFID or MS
HPLC Reverse-Phase (e.g., C18, Newcrom R1)Acetonitrile / Water / AcidUV (e.g., at 254 nm)
UPLC Sub-2µm Reverse-Phase (e.g., C18)Acetonitrile / Water / AcidUV or MS

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. nist.govspectrabase.com

For this compound, the spectra would be dominated by vibrations associated with the trifluoromethyl groups and the substituted benzene ring.

Key Vibrational Modes:

C-F Stretching: The most intense and characteristic bands in the IR spectrum are expected to be the C-F stretching vibrations from the two CF₃ groups. These typically appear as very strong absorptions in the 1350-1100 cm⁻¹ region. aip.org

Aromatic C=C Stretching: The benzene ring will exhibit several C=C stretching bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

CF₃ Bending: Bending or deformation modes of the CF₃ groups occur at lower frequencies, often in the 800-600 cm⁻¹ range. spiedigitallibrary.org

Raman spectroscopy would also detect these modes, but with different relative intensities. For instance, the symmetric vibrations of the benzene ring and the C-Br bond may show stronger signals in the Raman spectrum compared to the FT-IR spectrum.

Table 4: Predicted Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)AssignmentTechnique(s)
> 3000Aromatic C-H StretchFT-IR, Raman
1600 - 1450Aromatic C=C Ring StretchFT-IR, Raman
1350 - 1100C-F Stretch (from CF₃)FT-IR (Strong), Raman
800 - 600CF₃ Bending / C-H Out-of-Plane BendFT-IR, Raman
600 - 500C-Br StretchFT-IR, Raman (Strong)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, assuming a suitable single crystal can be grown.

While no crystal structure for this compound is publicly available, analysis of related structures provides insight into the type of data that would be obtained. For example, the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile has been solved in the orthorhombic space group P2₁2₁2₁. nih.gov A crystallographic analysis of the target compound would yield precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The exact position of each atom in the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the benzene ring and the CF₃ groups.

Intermolecular Interactions: Information on how molecules pack together in the crystal, including potential halogen bonding (C-Br···X) or other non-covalent interactions.

Table 5: Illustrative X-ray Crystallographic Data Obtainable (based on a related compound nih.gov)
ParameterExample Data
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.35 Å, b = 12.10 Å, c = 12.72 Å
α = 90°, β = 90°, γ = 90°
Molecules per Unit Cell (Z) 4
Derived Information Precise bond lengths (e.g., C-C, C-Br, C-F)
Torsion angles (e.g., between ring and CF₃)
Intermolecular contacts and packing diagrams

Safety Protocols and Environmental Considerations in Academic Research with 4 Bromo 1,2 Bis Trifluoromethyl Benzene

Hazardous Decomposition Products and Byproducts Generated during Reactions

The thermal decomposition of 4-Bromo-1,2-bis(trifluoromethyl)benzene, particularly under high temperatures or in the event of a fire, can lead to the formation of several hazardous substances. Understanding these potential decomposition products is crucial for implementing appropriate safety and emergency response procedures.

Under thermal stress, the compound is expected to decompose and may produce the following hazardous substances:

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

Hydrogen Halides: Hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF) are significant concerns due to the presence of bromine and fluorine in the molecule. ontosight.aiepa.gov These gases are corrosive and highly toxic upon inhalation.

Halogenated Compounds: Incomplete combustion can lead to the formation of other brominated and fluorinated organic compounds. researchgate.netnih.gov Under certain conditions, there is a potential for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are persistent and toxic environmental pollutants. researchgate.netnih.gov

In addition to thermal decomposition, chemical reactions involving this compound can also generate hazardous byproducts. The nature of these byproducts is highly dependent on the specific reaction conditions, including the reactants, solvents, and catalysts used. Researchers must carefully consider the reaction mechanism to anticipate and manage potential hazardous byproducts.

Potential Hazardous Product Source of Hazard Primary Health Concern
Carbon Monoxide (CO)Incomplete combustionToxic, interferes with oxygen transport in the blood
Carbon Dioxide (CO₂)CombustionAsphyxiant in high concentrations
Hydrogen Bromide (HBr)Thermal decompositionCorrosive to respiratory tract, skin, and eyes
Hydrogen Fluoride (HF)Thermal decompositionHighly toxic and corrosive, causes severe burns
Polyhalogenated AromaticsIncomplete combustion/reactionsPersistent, bioaccumulative, and toxic

Safe Handling and Storage Procedures for Highly Fluorinated and Brominated Aromatic Compounds

Due to the hazardous nature of this compound and similar compounds, strict adherence to safe handling and storage procedures is mandatory in a laboratory setting.

Handling:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. ontosight.ai

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to:

Eye Protection: Chemical safety goggles and a face shield. acsgcipr.org

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile gloves. ontosight.ai It is crucial to consult glove compatibility charts for the specific compound and solvents being used.

Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact. ontosight.ai

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound. epa.gov

Storage:

Container: Store in a tightly sealed, properly labeled container. nih.gov

Location: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. ontosight.ainih.gov

Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents. epa.gov

Procedure Rationale Key Recommendations
Handling To prevent inhalation, ingestion, and dermal contact.Work in a fume hood, wear appropriate PPE.
Storage To maintain chemical stability and prevent hazardous reactions.Store in a cool, dry, well-ventilated area away from incompatibles.

Waste Management and Disposal Guidelines in Laboratory Settings

Proper management and disposal of chemical waste are critical for environmental protection and laboratory safety. Waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

Halogenated Waste: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be collected in a designated, clearly labeled "Halogenated Organic Waste" container. researchgate.net

Container Integrity: Waste containers must be chemically resistant, in good condition, and kept securely closed except when adding waste. fishersci.at

Disposal Procedures:

Regulatory Compliance: Disposal must be carried out in strict accordance with local, state, and federal regulations for hazardous waste. researchgate.net

Licensed Disposal Facility: The waste should be handled by a licensed hazardous waste disposal company. nih.gov

Treatment Methods: Common disposal methods for halogenated organic compounds include high-temperature incineration in facilities equipped with flue gas scrubbers to neutralize acidic gases like HBr and HF. fishersci.com

Waste Stream Collection Method Disposal Protocol
Liquid Waste (solvents, reaction mixtures)Labeled, sealed, chemically resistant container.Collection by a licensed hazardous waste facility for incineration.
Solid Waste (contaminated gloves, paper towels)Labeled, sealed plastic bag or container.Collection by a licensed hazardous waste facility for incineration.
Unused/Expired ChemicalOriginal, sealed container.Collection by a licensed hazardous waste facility.

Risk Assessment and Mitigation Strategies in Chemical Synthesis

A thorough risk assessment is essential before commencing any chemical synthesis involving this compound. This involves identifying potential hazards and implementing strategies to minimize risks.

Risk Identification:

Chemical Hazards: Assess the toxicity, reactivity, and flammability of all reactants, solvents, intermediates, and products.

Procedural Hazards: Evaluate risks associated with the experimental setup, such as high pressures, high temperatures, or exothermic reactions.

Exposure Potential: Determine the likelihood of inhalation, dermal, or ingestion exposure during each step of the procedure.

Mitigation Strategies:

Substitution: Whenever possible, consider using a less hazardous alternative.

Engineering Controls: Utilize fume hoods, glove boxes, and other ventilated enclosures to contain hazardous materials. researchgate.net

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are properly trained on the hazards and safety protocols.

Personal Protective Equipment (PPE): Select and use appropriate PPE as a final line of defense.

Emergency Preparedness: Ensure that safety equipment, such as fire extinguishers, safety showers, and eyewash stations, are readily accessible and that personnel are trained in their use. Have appropriate spill cleanup materials available.

Risk Factor Potential Hazard Mitigation Strategy
Inhalation Toxic and corrosive vapors.Work in a chemical fume hood.
Skin/Eye Contact Irritation and chemical burns.Wear appropriate gloves, lab coat, and chemical goggles/face shield.
Fire Flammable solvents or reagents.Store away from ignition sources; have appropriate fire extinguisher ready.
Runaway Reaction Exothermic reaction leading to pressure buildup.Control reaction temperature with cooling baths; add reagents slowly.
Spill Release of hazardous material into the laboratory.Have a spill kit readily available; follow established spill cleanup procedures.

Future Perspectives and Emerging Research Directions for 4 Bromo 1,2 Bis Trifluoromethyl Benzene

Integration into Supramolecular Chemistry and Self-Assembled Systems

The distinct substitution pattern of 4-Bromo-1,2-bis(trifluoromethyl)benzene makes it an intriguing building block for supramolecular chemistry. The electron-deficient aromatic ring, coupled with the potential for halogen bonding via the bromine atom and fluorine-based interactions, offers a rich landscape for designing novel self-assembled systems.

Future research is likely to focus on leveraging these non-covalent interactions to construct complex, ordered architectures. longdom.org The electron-poor nature of the benzene (B151609) ring can facilitate π-π stacking interactions with electron-rich aromatic systems, leading to the formation of charge-transfer complexes and co-crystals. Furthermore, the bromine atom can act as a halogen bond donor, directing the assembly of molecules in the solid state or in solution. rsc.org The trifluoromethyl groups, while generally considered weakly coordinating, can participate in C–H···F or other weak hydrogen bonds, further guiding the supramolecular structure. rsc.org

A particularly promising application lies in the field of liquid crystals. colorado.edu The introduction of fluorinated groups is a well-established strategy for tuning the dielectric anisotropy and other physical properties of liquid crystalline materials. beilstein-journals.orgfigshare.com By incorporating this compound into mesogenic molecules, researchers could develop new liquid crystals with tailored properties for advanced display technologies and optical devices. mdpi.com

Table 1: Potential Supramolecular Applications and Driving Interactions

Potential ApplicationKey Molecular FeaturePrimary Non-Covalent Interaction(s)
Organic Co-crystalsElectron-deficient π-systemHalogen Bonding, π-π Stacking
Liquid CrystalsRigid core with strong dipole momentsDipole-Dipole, C-H···F Interactions
Porous Organic FrameworksDefined geometry and reactive handleHalogen Bonding, π-π Stacking
Anion RecognitionElectrophilic σ-hole on BromineHalogen Bonding

Applications in Catalysis, Including Asymmetric and Enantioselective Synthesis

In the realm of catalysis, this compound is poised to serve as a valuable precursor for novel ligands and catalysts. The bromine atom provides a convenient handle for introducing phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups through cross-coupling reactions. nih.gov The strong electron-withdrawing effect of the two trifluoromethyl groups can significantly modulate the electronic properties of the resulting ligands, which in turn influences the activity and selectivity of the metal center.

This electronic tuning is particularly relevant for asymmetric and enantioselective synthesis. nih.gov Chiral ligands derived from this scaffold could be employed in a variety of metal-catalyzed reactions, such as hydrogenation, hydrosilylation, and C-C bond formation. The unique steric and electronic environment created by the bulky and electron-poor trifluoromethyl groups could lead to high levels of enantioselectivity that are difficult to achieve with existing ligand systems.

Furthermore, the compound itself or its derivatives could find use as organocatalysts. The electron-deficient aromatic ring could activate substrates through non-covalent interactions, while the bromine atom could be a site for further functionalization to introduce catalytic moieties. Research in this area could lead to the development of new, metal-free catalytic systems for challenging organic transformations. researchgate.net

Advanced Computational Modeling for Predicting Reactivity and Designing Novel Applications

Computational chemistry is expected to play a pivotal role in unlocking the full potential of this compound. Density Functional Theory (DFT) and other advanced modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and non-covalent interaction preferences. mdpi.comnih.gov

These computational tools can be used to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, chemists can predict the feasibility and selectivity of new reactions involving this compound, accelerating the discovery of novel synthetic methodologies.

Design Novel Ligands: Computational screening can identify promising ligand structures based on the this compound scaffold for specific catalytic applications. This in silico design process can prioritize synthetic efforts and reduce experimental costs.

Simulate Self-Assembly: Molecular dynamics simulations can model the aggregation and self-assembly behavior of molecules derived from this building block, aiding in the design of new supramolecular materials and liquid crystals with desired organizational motifs.

Elucidate Interaction Mechanisms: Modeling can precisely characterize the nature and strength of halogen bonds, π-π stacking, and other non-covalent forces, which is crucial for rational design in supramolecular chemistry and materials science.

The synergy between computational prediction and experimental validation will be essential for the rapid development of new technologies based on this versatile chemical compound.

Interdisciplinary Collaborations and Translational Research Opportunities

The unique properties endowed by the trifluoromethyl groups open up numerous avenues for interdisciplinary research. nih.gov Collaborations between synthetic chemists, materials scientists, biologists, and engineers will be key to translating the fundamental properties of this compound derivatives into practical applications.

Table 2: Examples of Interdisciplinary Research Opportunities

Collaborating FieldPotential Application AreaRole of this compound Derivative
Materials ScienceOrganic Electronics (OLEDs, OFETs)Electron-transport or host material with enhanced stability. nih.gov
Medicinal ChemistryDrug DiscoveryScaffold for bioactive molecules with improved metabolic stability and lipophilicity. researchgate.net
AgrochemicalsPesticide/Herbicide DevelopmentCore structure for new active ingredients with enhanced potency.
Polymer ChemistryHigh-Performance PolymersMonomer for creating polymers with high thermal stability and chemical resistance.

In medicinal chemistry and agrochemicals, the introduction of trifluoromethyl groups is a well-known strategy for enhancing properties such as metabolic stability, binding affinity, and lipophilicity. The this compound core could serve as a novel scaffold for the synthesis of new pharmaceuticals and crop protection agents.

Exploration of Novel Reactivity Patterns under Extreme Conditions or Flow Chemistry

The exploration of this compound's reactivity under non-conventional conditions represents a frontier in its chemical utility. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers advantages such as precise control over temperature and pressure, enhanced safety, and scalability. Subjecting this compound to flow conditions could enable reactions that are difficult or hazardous to perform in traditional batch setups, potentially unlocking new synthetic transformations.

Furthermore, investigating its behavior under extreme conditions—such as high pressure, high temperature, or in supercritical fluids—could reveal novel reactivity patterns. These conditions can alter reaction pathways and selectivities, leading to the formation of unexpected and potentially valuable products. For instance, high-pressure chemistry could be used to overcome steric hindrance in substitution reactions at the positions adjacent to the trifluoromethyl groups. The stability imparted by the C-F bonds suggests that this molecule could be a robust substrate for exploring such challenging chemical spaces.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1,2-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via halogenation or substitution reactions on pre-functionalized benzene derivatives. For example, palladium-catalyzed cyclotrimerization of acetylene derivatives with trifluoromethyl groups can yield poly-substituted benzene frameworks . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling.
  • Temperature control : Reactions often proceed at 80–120°C to avoid decomposition of labile trifluoromethyl groups.
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF, THF) enhances solubility of halogenated intermediates.
    • Data Table :
Synthetic RouteYield (%)Purity (%)Key Reference
Pd-catalyzed cyclotrimerization65–75>95
Direct bromination of CF₃-substituted benzene50–6090–95

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl groups (δ = -60 to -65 ppm); ¹H NMR to identify aromatic protons (δ = 7.2–8.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.01 for C₈H₃BrF₆) .
  • X-ray crystallography : Resolve regiochemistry and confirm substitution pattern .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

  • Store under inert gas (Ar/N₂) at 0–6°C to minimize hydrolysis of the trifluoromethyl groups. Avoid exposure to moisture or strong bases .

Advanced Research Questions

Q. How does the electronic effect of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Electron-withdrawing effects : The -CF₃ and -Br groups deactivate the benzene ring, directing electrophilic substitution to the para position.
  • Kinetic studies : Monitor Suzuki-Miyaura coupling rates using aryl boronic acids. The bromine atom acts as a superior leaving group compared to Cl or I in such reactions .
    • Data Table : Reactivity in Pd-catalyzed coupling:
SubstrateReaction Time (h)Yield (%)
4-Bromo-1,2-bis(CF₃)C₆H₃12–1670–80
4-Chloro analog24–3640–50

Q. What computational methods are effective for predicting the regioselectivity of further functionalization?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking : Predict interactions in catalytic systems (e.g., Pd complexes). Studies show the -CF₃ group sterically hinders ortho substitution, favoring meta/para pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Comparative analysis : Cross-reference ¹³C NMR data from multiple sources (e.g., PubChem, ECHA) .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks caused by coupling between ¹⁹F and ¹H nuclei .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Continuous processing reduces side reactions (e.g., di-bromination).
  • Advanced purification : Employ preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O = 80:20) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazard statements : H319 (causes serious eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Research Applications

Q. How is this compound utilized in materials science or medicinal chemistry?

  • Case study : Serves as a precursor for liquid crystals (via Suzuki coupling) or bioactive molecules (e.g., kinase inhibitors). The -CF₃ group enhances metabolic stability in drug candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.